Cas no 1367936-69-3 (3-cycloheptylbutanoic acid)

3-cycloheptylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cycloheptylbutanoic acid
- AKOS019067788
- 1367936-69-3
- EN300-1854423
-
- インチ: 1S/C11H20O2/c1-9(8-11(12)13)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13)
- InChIKey: RFMVQSUJRKIUNS-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)C1CCCCCC1)=O
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 37.3Ų
3-cycloheptylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854423-1.0g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1854423-0.25g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1854423-1g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1854423-10.0g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1854423-10g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1854423-0.1g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1854423-0.05g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1854423-5.0g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1854423-0.5g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1854423-2.5g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 2.5g |
$1509.0 | 2023-09-18 |
3-cycloheptylbutanoic acid 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3-cycloheptylbutanoic acidに関する追加情報
Introduction to 3-Cycloheptylbutanoic Acid (CAS No. 1367936-69-3)
3-Cycloheptylbutanoic acid is a unique organic compound with the CAS registry number 1367936-69-3. This compound belongs to the class of carboxylic acids and features a cycloheptyl group attached to a butanoic acid backbone. The structure of 3-cycloheptylbutanoic acid is characterized by a four-carbon chain (butanoic acid) with a seven-membered cycloalkyl ring (cycloheptyl) at the third position. This configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of cycloheptyl-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. The cycloheptyl group is known for its rigid and planar structure, which can enhance the stability and bioavailability of molecules in which it is incorporated. For instance, researchers have explored the use of cycloheptylbutanoic acid derivatives as potential candidates for drug development, particularly in the context of enzyme inhibition and receptor targeting.
The synthesis of 3-cycloheptylbutanoic acid typically involves multi-step organic reactions, often starting from readily available cycloheptane derivatives. One common approach is the alkylation of a suitable carboxylic acid precursor followed by cyclization or ring-forming reactions to introduce the cycloheptyl moiety. The exact synthetic pathway may vary depending on the desired stereochemistry and functional groups present in the final product.
In terms of applications, cycloheptylbutanoic acid has shown promise in the development of bioactive compounds. For example, recent research has demonstrated that certain derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that cycloheptylbutanoic acid could serve as a valuable building block for creating novel therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.
Moreover, the unique stereochemistry of cycloheptylbutanoic acid makes it an attractive candidate for asymmetric synthesis. By employing chiral catalysts or auxiliaries, chemists can selectively synthesize enantiomerically enriched forms of this compound, which are essential for studying enantioselective biological activities. Such studies are crucial for understanding how molecular geometry influences pharmacokinetics and pharmacodynamics in drug development.
From an environmental perspective, the biodegradability and ecological impact of cycloheptylbutanoic acid have also been subjects of interest. Preliminary studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly. However, further research is needed to fully assess its environmental fate and potential long-term effects.
In conclusion, 3-cycloheptylbutanoic acid (CAS No. 1367936-69-3) is a versatile compound with intriguing chemical properties and diverse application potentials. Its role as a building block in organic synthesis, coupled with its emerging bioactive properties, positions it as a valuable molecule in both academic research and industrial development. As ongoing studies continue to uncover new insights into its structure-function relationships and practical uses, cycloheptylbutanoic acid is likely to remain a focal point in the field of organic chemistry for years to come.
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